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tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methyl-5-oxopiperidine as the core structure.
Esterification Reaction: The carboxylate ester functional group is introduced through an esterification reaction using tert-butanol and a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid .
Chiral Resolution: To obtain the (2R)-enantiomer, a chiral resolution step may be employed, often using chiral chromatography or crystallization techniques.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where the reaction mixture is carefully controlled for temperature, pH, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents like Grignard reagents or organolithium compounds .
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines or other heterocyclic compounds.
Scientific Research Applications
Organic Synthesis
Tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate is utilized as a key intermediate in organic synthesis. It serves as a building block for the construction of complex molecules, including natural products and pharmaceuticals. The compound can undergo various chemical transformations such as:
- Reduction : Leading to the formation of alcohols or amines.
- Oxidation : Resulting in carboxylic acids or ketones.
- Substitution Reactions : Facilitating the formation of various substituted piperidines or other heterocyclic compounds .
Medicinal Chemistry
The compound is explored for its potential therapeutic applications. Its structural characteristics make it a candidate for developing new drugs targeting various diseases. Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological properties, including:
Research has shown that this compound may interact with specific biological targets, such as enzymes or receptors, leading to desired therapeutic effects. Studies have indicated its potential role in synthesizing biologically active molecules, which could lead to novel drug candidates .
Industrial Applications
In addition to its use in pharmaceuticals, the compound finds applications in the production of agrochemicals and dyes. Its versatility makes it valuable not only in academic research but also in industrial settings where complex organic compounds are required .
Case Study 1: Synthesis of Optically Active Derivatives
A study focused on synthesizing optically active derivatives of this compound highlighted its utility as an intermediate in drug development. The research demonstrated efficient methods for producing high-purity derivatives suitable for pharmacological testing .
Investigations into the biological activity of piperidine derivatives, including this compound, revealed promising results against various biological targets. These studies emphasized the need for further exploration of structure-activity relationships to optimize therapeutic efficacy .
Case Study 3: Industrial Production Methods
Research into industrial production methods for this compound indicated scalable processes capable of yielding high-purity products using commercially available reagents. This advancement is crucial for facilitating large-scale applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-butyl Piperidine: Similar structure but lacks the methyl and oxo groups.
2-Methyl Piperidine: Similar but lacks the tert-butyl and oxo groups.
Piperidine Carboxylate Esters: Similar ester group but different core structure.
Uniqueness: Tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate is unique due to its combination of the tert-butyl group, methyl group, and oxo group, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Biological Activity
Tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butyl group and a keto group at the 5-position. Its molecular formula is C11H19NO3 with a molecular weight of approximately 213.27 g/mol . The presence of the tert-butyl group contributes to its steric hindrance, influencing its interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind to active sites, modulating enzyme activity or receptor signaling pathways. This modulation can result in inhibition or activation of specific biological processes, making it valuable in drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing physiological responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in antimicrobial therapy.
- CNS Activity : Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier, indicating potential for treating neurological disorders.
- Pharmacokinetic Properties : The compound demonstrates favorable solubility and pharmacokinetic profiles, essential for drug formulation and efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds. The following table summarizes key features:
Compound Name | Structure Type | Key Features |
---|---|---|
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | Piperidine derivative | Differing position of the keto group |
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate | Dicarboxylic acid derivative | Additional carboxylic acid functionality |
N-Boc 3-piperidinol | Piperidinone derivative | Contains a Boc protecting group |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Enzyme Interaction Studies : Research has demonstrated that piperidine derivatives can significantly alter enzyme kinetics, impacting drug metabolism and efficacy .
- Pharmacological Evaluations : In vivo studies have shown that certain derivatives exhibit promising pharmacological profiles, including reduced toxicity and improved therapeutic indices compared to traditional drugs .
- Synthesis and Modification : Various synthetic routes have been developed to create analogs of this compound, allowing for structure-activity relationship studies that enhance understanding of its biological effects .
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTUUOYWLVVNLE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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